molecular formula C11H15ClN2O B2567668 3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride CAS No. 2580244-27-3

3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride

Cat. No. B2567668
CAS RN: 2580244-27-3
M. Wt: 226.7
InChI Key: NEELVQRLNBEOPP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride” likely involves a pyrrolidin-2-one ring with an aminomethyl group and a phenyl group attached. Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .

Scientific Research Applications

Organic Synthesis Applications

Researchers have explored the utility of related compounds in organic synthesis, demonstrating techniques for constructing complex heterocyclic structures. For instance, N-Vinylpyrrolidin-2-One has been used as a 3-Aminopropyl Carbanion Equivalent in synthesizing substituted 1-Pyrrolines, showcasing its utility in cyclization and condensation reactions (Sorgi et al., 2003). Additionally, compounds with a related structural motif have been utilized in the synthesis of 3-acyltetramic acids of the melophlin family, illustrating a method for assembling complex natural product analogues from α-aminoesters (Schobert & Jagusch, 2005).

Antibacterial Agent Synthesis

The chemical scaffold has been incorporated into the design of novel antibacterial agents. Pyridonecarboxylic acids have been synthesized as antibacterial agents, with modifications at specific positions enhancing activity against various bacterial strains. This highlights the compound's role in developing therapeutics targeting bacterial infections (Egawa et al., 1984).

Pharmacological Profiles

A derivative of this compound, R-96544, was identified as the active form of a novel 5-HT2A receptor antagonist. The pharmacological profile includes concentration-dependent inhibition of platelet aggregation induced by serotonin, showcasing the compound's potential in treating conditions related to serotonin-induced platelet aggregation (Ogawa et al., 2002).

Corrosion Inhibition

α-Aminophosphonates derived from related structural motifs have demonstrated significant inhibition of mild steel corrosion in acidic environments, suggesting applications in industrial maintenance and preservation. This underscores the versatility of the compound's derivatives in materials science and engineering (Gupta et al., 2017).

Controlled Drug Delivery

The compound's derivatives have been explored for constructing glucose-sensitive self-assembled films for controlled drug delivery. This innovative application demonstrates the potential of utilizing chemical derivatives for developing responsive drug delivery systems, highlighting the compound's utility in pharmaceutical sciences (Ding et al., 2009).

properties

IUPAC Name

3-(aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-8-9-6-7-13(11(9)14)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEELVQRLNBEOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride

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